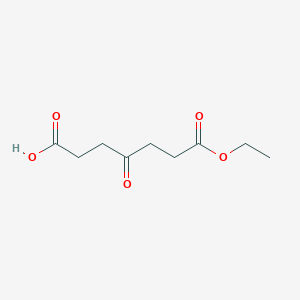

7-Ethoxy-4,7-dioxoheptanoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-ethoxy-4,7-dioxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)6-4-7(10)3-5-8(11)12/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEYJELELKLPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340877 | |

| Record name | 7-Ethoxy-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-55-4 | |

| Record name | 1-Ethyl 4-oxoheptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl 4-Oxoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Ethoxy 4,7 Dioxoheptanoic Acid

Strategic Design of Synthetic Routes for Ethoxy-Dioxoheptanoic Acid Frameworks

The creation of the 7-Ethoxy-4,7-dioxoheptanoic acid backbone hinges on the formation of a key carbon-carbon bond to assemble the 1,4-dicarbonyl motif and the differential installation of the terminal ester and carboxylic acid groups.

Esterification and Functional Group Introduction Strategies

A plausible and efficient strategy for constructing the target molecule involves the acylation of a pre-functionalized substrate. One common approach is the acylation of a β-keto ester, such as ethyl acetoacetate (B1235776), with a suitable four-carbon electrophile bearing a latent or protected carboxylic acid functionality. For instance, the reaction of the enolate of ethyl acetoacetate with an activated succinic acid derivative, like succinic anhydride (B1165640) or a mono-esterified acyl chloride, can furnish the core carbon skeleton.

The introduction of the terminal ethoxy group is inherent in the choice of ethyl acetoacetate as the starting material. The final carboxylic acid can be revealed through the selective hydrolysis of a precursor ester group. For example, if the acylation is performed with a derivative of a diester like diethyl succinate, a selective monohydrolysis of the resulting tri-ester would be necessary. This can be a challenging step due to the similar reactivity of the ester groups.

An alternative approach involves the use of a starting material already containing the required carboxylic acid, which would need to be protected throughout the synthetic sequence and deprotected in the final step.

| Starting Material 1 | Starting Material 2 | Key Reaction | Intermediate | Final Step |

| Ethyl acetoacetate | Succinic anhydride | Acylation | Ethyl 2-acetyl-3-oxosuccinate | Selective hydrolysis |

| Ethyl acetoacetate | Ethyl succinyl chloride | Acylation | Diethyl 2-acetylsuccinate | Selective hydrolysis |

| Ethyl 4-halobutanoate | Ethyl acetoacetate enolate | Alkylation | Diethyl 3-acetyladipate | Oxidation & Decarboxylation |

This table presents hypothetical synthetic strategies based on established organic reactions.

Reaction Cascade Design for Polyketone and Carboxylic Acid Synthesis

A reaction cascade, where multiple bond-forming events occur in a single pot, offers an elegant and atom-economical approach. A potential cascade for the synthesis of this compound could be initiated by a Michael addition of an enolate to an α,β-unsaturated carbonyl compound.

For example, the conjugate addition of the enolate of ethyl acetoacetate to an acrylic acid ester derivative could form an intermediate that, upon intramolecular cyclization (such as a Dieckmann condensation), could lead to a cyclic precursor. Subsequent ring-opening and functional group manipulation would then yield the desired linear product. However, controlling the regioselectivity of such cascades can be complex and often requires careful selection of catalysts and reaction conditions.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the core reactions is paramount for optimizing the synthesis and minimizing side products.

Elucidation of Alkylation and Acylation Reaction Mechanisms

The key C-C bond formation in the proposed synthesis of this compound likely proceeds through the nucleophilic attack of an enolate on an electrophilic carbonyl carbon. In the case of acylating ethyl acetoacetate with a succinic acid derivative, the reaction begins with the deprotonation of the α-carbon of ethyl acetoacetate by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., succinyl chloride). This is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the new carbon-carbon bond and the β-dicarbonyl system of the product.

The choice of base is critical; it must be strong enough to deprotonate the β-keto ester but should not interfere with the ester functionalities through saponification. Using an alkoxide that matches the ester group (e.g., ethoxide for an ethyl ester) is a common strategy to avoid transesterification. youtube.com

Studies on Keto-Enol Tautomerism in Synthesis of this compound Precursors

The precursors to this compound, being β-dicarbonyl compounds, will exist as an equilibrium mixture of keto and enol tautomers. libretexts.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of intramolecular hydrogen bonding. libretexts.org For a precursor like diethyl 2-acetylsuccinate, the enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.

This tautomerism is mechanistically significant. The enolate, the reactive nucleophile in the acylation step, is formed by the deprotonation of the keto tautomer. The acidity of the α-proton is enhanced by the presence of two flanking carbonyl groups. The stability of the resulting enolate, which is a hybrid of resonance structures with the negative charge delocalized onto both oxygen atoms, drives the deprotonation. libretexts.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

| Parameter | Effect on Reaction | Optimization Strategy |

| Base | Enolate formation, side reactions | Use of a non-nucleophilic, strong base like LDA can improve selectivity. Matching the alkoxide base to the ester prevents transesterification. |

| Solvent | Solvation of ions, reaction rate | Aprotic polar solvents like THF or DMF can enhance the rate of acylation by solvating the cation of the base and leaving the "naked" enolate as a more potent nucleophile. |

| Temperature | Reaction rate, side reactions | Lower temperatures are often favored to control the exothermicity of the reaction and minimize side reactions such as self-condensation of the starting materials. |

| Acylating Agent | Reactivity, selectivity | Using a more reactive acylating agent like an acyl chloride may increase the yield but can also lead to undesired side reactions. Succinic anhydride offers a good balance of reactivity and handling. |

| Reaction Time | Conversion, product degradation | Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the optimal reaction time to maximize product formation and avoid degradation. |

This table outlines general optimization strategies for the proposed synthetic steps.

For the selective hydrolysis of a diester to a mono-acid, controlling the stoichiometry of the hydrolyzing agent (e.g., one equivalent of base) and careful monitoring of the reaction progress are critical to prevent complete hydrolysis to the diacid. The use of enzymatic hydrolysis can also offer high selectivity under mild conditions.

Solvent Effects on Reaction Efficiency and Product Distribution

The choice of solvent is critical in the selective monohydrolysis of diesters, as it influences the solubility of the reactants and the stability of the transition state. A semi-two-phase system, often employing a water-miscible organic solvent, has proven effective in achieving high selectivity. organic-chemistry.orgdatapdf.com Tetrahydrofuran (THF) is a particularly noteworthy solvent in this regard. organic-chemistry.org The use of a THF-water mixture can lead to high yields of the monoester, likely by creating an interface where the monohydrolysis can occur selectively. datapdf.com The less polar nature of THF compared to traditional alcohol solvents appears to be advantageous. organic-chemistry.orgdatapdf.com

The following table, based on studies of analogous symmetric diesters, illustrates the potential impact of solvent choice on the yield of the monohydrolysis product.

Table 1: Illustrative Solvent Effects on the Yield of Monoester in Symmetric Diester Hydrolysis

| Solvent System | Illustrative Yield of Monoester (%) | Reference |

| THF/aqueous NaOH | >90 | organic-chemistry.org |

| Acetonitrile (B52724)/aqueous KOH | High | google.com |

| Ethanol (B145695)/water | Lower, complex mixtures | nih.gov |

| DMSO/water | Effective for bulky esters | google.com |

This data is illustrative and based on the hydrolysis of symmetric diesters analogous to diethyl 4-oxopimelate. Actual yields for this compound may vary.

Catalyst Selection and Its Impact on Reaction Kinetics

Both chemical and enzymatic catalysts can be employed to facilitate the selective monohydrolysis of diesters.

Chemical Catalysis: Alkaline hydrolysis using bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is a common method. organic-chemistry.orggoogle.com The concentration of the base is a crucial parameter to control. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can also be utilized to enhance the reaction rate and selectivity by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase where the ester is dissolved. mdma.chkyushu-u.ac.jp This can lead to milder reaction conditions and improved yields.

Enzymatic Catalysis: Enzymes, particularly lipases and esterases, offer a high degree of selectivity under mild, environmentally benign conditions. mdma.chd-nb.info Pig liver esterase (PLE) is a well-known enzyme for the asymmetric hydrolysis of esters. d-nb.info The use of enzymes can often lead to high yields of the desired monoester with minimal side products. mdma.ch

The table below provides a comparative overview of potential catalysts for the selective monohydrolysis of diethyl 4-oxopimelate.

Table 2: Comparison of Catalysts for Selective Monohydrolysis

| Catalyst Type | Example | Key Advantages | Potential Challenges | Reference |

| Alkali Metal Hydroxide | Sodium Hydroxide (NaOH) | Cost-effective, readily available | Can lead to di-acid formation, requires careful control | organic-chemistry.org |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Increased reaction rates, improved selectivity | Catalyst separation may be required | mdma.ch |

| Enzyme (Lipase/Esterase) | Pig Liver Esterase (PLE) | High selectivity, mild conditions, environmentally friendly | Higher cost, sensitivity to reaction conditions | mdma.chd-nb.info |

This table presents potential catalysts based on general principles of selective ester hydrolysis. The optimal catalyst for the synthesis of this compound would require experimental validation.

Temperature and Pressure Control in Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations, primarily centered around temperature and pressure control.

Temperature: For the selective monohydrolysis of diesters, lower temperatures (e.g., 0°C) are often crucial for achieving high selectivity and minimizing the formation of the dicarboxylic acid byproduct. organic-chemistry.orgdatapdf.com Maintaining a consistent low temperature in a large-scale reactor requires an efficient cooling system. While higher temperatures can increase the reaction rate, they often lead to a decrease in selectivity. nii.ac.jp

Pressure: The hydrolysis reaction is typically carried out at atmospheric pressure. However, in an industrial setting, pressure control is important for maintaining the integrity of the reactor system and for controlling the boiling points of the solvents, especially if volatile solvents are used. For high-temperature hydrolysis processes, which might be considered for other applications, maintaining a high pressure is necessary to keep the reactants in the liquid phase. google.com

Table 3: Industrial Scale-Up Parameters and Considerations

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Temperature | 0°C for high selectivity | Requires robust cooling systems to maintain low temperatures and ensure consistent product quality. |

| Pressure | Atmospheric | Primarily for reactor safety and solvent containment; may be elevated in specific high-temperature processes. |

| Mixing | Magnetic stirring | Requires powerful agitation to ensure homogeneity in large reaction volumes and efficient heat transfer. |

| Material of Construction | Glassware | Corrosion-resistant materials like glass-lined steel or stainless steel are necessary to handle alkaline solutions. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing a sustainable and environmentally responsible process.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a primary goal. While THF is effective, exploring more benign solvents or solvent-free systems would be a significant improvement. Water is an ideal green solvent, and maximizing its use in the reaction medium is desirable. acs.org

Catalysis: The use of catalysts, especially highly selective and recyclable ones, is a cornerstone of green chemistry. Enzymatic catalysis is particularly attractive due to its high efficiency under mild conditions and its biodegradable nature. mdma.ch Developing robust, reusable solid-supported catalysts is another promising avenue.

Atom Economy: The ideal synthesis would have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Selective monohydrolysis is inherently more atom-economical than methods that might produce significant amounts of byproducts.

Energy Efficiency: Conducting the reaction at lower temperatures, as is possible with some of the described methods, reduces energy consumption. organic-chemistry.orgdatapdf.com

Waste Prevention: Optimizing the reaction to maximize the yield of the desired monoester and minimize the formation of the dicarboxylic acid byproduct is crucial for waste prevention. acs.org

By focusing on these principles, the synthesis of this compound can be designed to be not only efficient but also minimally impactful on the environment.

Chemical Reactivity and Transformation Pathways of 7 Ethoxy 4,7 Dioxoheptanoic Acid

Electrophilic and Nucleophilic Reactivity Profiling

The dual electrophilic and nucleophilic nature of 7-ethoxy-4,7-dioxoheptanoic acid allows for a diverse range of chemical transformations. ucc.iebenthamdirect.com The carbonyl carbons of the ketone and ester groups are electrophilic sites, while the enolizable α-carbons adjacent to these groups can act as nucleophiles.

Reactivity of the β-Keto Ester Moiety in Condensation Reactions

The section of the molecule containing the C4-ketone and the C1-ethyl ester constitutes a β-keto ester system. The methylene (B1212753) group at the C2 position is flanked by two carbonyl groups, rendering its protons acidic and readily removable by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various condensation reactions.

A prime example is the Knoevenagel condensation , an aldol-type reaction where an active methylene compound reacts with an aldehyde or ketone. jove.com In the case of this compound, the enolate generated at C2 could react with an aldehyde (R-CHO) to form a new carbon-carbon bond, leading to a more complex, substituted olefin product after dehydration. jove.comacs.org The reaction is typically catalyzed by a weak amine base. jove.com

The general scheme for a Knoevenagel condensation involving this compound is presented below:

Reaction Scheme: this compound + Aldehyde (R-CHO) --(Amine catalyst)--> α,β-unsaturated product

| Reactant | Condensing Partner | Catalyst | Expected Product Type |

| This compound | Benzaldehyde | Piperidine/Acetic Acid | α-benzylidene-7-ethoxy-4,7-dioxoheptanoic acid |

| This compound | Cyclohexanone | Pyrrolidine | α-(cyclohexylidene)-7-ethoxy-4,7-dioxoheptanoic acid |

This table is illustrative and based on the general reactivity of β-keto esters in Knoevenagel condensations. researchgate.netrsc.org

Nucleophilic Acyl Substitution Reactions at Ester Functionalities

The ethyl ester group at one terminus of the molecule is susceptible to nucleophilic acyl substitution . This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group (-OEt). nih.gov

Common nucleophilic acyl substitution reactions for the ester functionality in this compound include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, will cleave the ester to yield the corresponding dicarboxylic acid, 4-oxoheptanedioic acid, and ethanol (B145695). Basic hydrolysis, or saponification, is generally irreversible as the carboxylate salt is formed.

Transesterification: Treatment with a different alcohol (R'-OH) in the presence of an acid or base catalyst can replace the ethyl group with a new alkyl or aryl group (R'), forming a different ester. The selective transesterification of β-keto esters is a well-established transformation in organic synthesis. ucc.iebenthamdirect.comnih.govrsc.orgresearchgate.net

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine will result in the formation of an amide.

| Reaction Type | Nucleophile | Catalyst | Product |

| Hydrolysis | H₂O | H⁺ or OH⁻ | 4-Oxoheptanedioic acid |

| Transesterification | Methanol (B129727) (CH₃OH) | H₂SO₄ | 7-Methoxy-4,7-dioxoheptanoic acid |

| Amidation | Ammonia (NH₃) | - | 7-Amino-4,7-dioxoheptanamide |

This table illustrates expected products from nucleophilic acyl substitution reactions based on general principles.

Oxidative and Reductive Transformations

The ketone and alkyl chain portions of this compound can undergo various oxidative and reductive transformations, allowing for further functionalization.

Selective Reduction of Ketone Groups

The reduction of the ketone group at the C4 position to a secondary alcohol offers a route to hydroxy-acid derivatives. The challenge lies in achieving selectivity, as the carboxylic acid and ester groups are also reducible under certain conditions.

For the selective reduction of the ketone in the presence of the ester and carboxylic acid, milder reducing agents are required. Sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing ketones and aldehydes and is generally unreactive towards esters and carboxylic acids under standard conditions. wikipedia.orgorientjchem.org

The Luche reduction, which employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with NaBH₄, is particularly effective for the chemoselective 1,2-reduction of ketones, especially α,β-unsaturated ketones, but is also mild enough to be selective for ketones in the presence of other reducible functional groups. wikipedia.org Another approach involves the use of ammonia borane (B79455) (H₃NBH₃) in water, which has been shown to selectively reduce ketones and aldehydes. rsc.org

| Reducing Agent System | Selectivity | Expected Product |

| Sodium Borohydride (NaBH₄) in Methanol | Ketone over ester and carboxylic acid | 7-Ethoxy-4-hydroxy-7-oxoheptanoic acid |

| Luche Reagent (NaBH₄ / CeCl₃) | High selectivity for ketones | 7-Ethoxy-4-hydroxy-7-oxoheptanoic acid |

| Ammonia Borane (H₃NBH₃) in Water | Chemoselective for carbonyls | 7-Ethoxy-4-hydroxy-7-oxoheptanoic acid |

This table outlines potential selective reduction methods and is based on established chemoselectivity of these reagents. wikipedia.orgwikipedia.orgrsc.org

Controlled Oxidation Pathways of Alkyl Chains

While the existing carbonyl groups represent a high oxidation state, the methylene groups of the alkyl chain could potentially be oxidized under specific conditions. The synthesis of 1,4-dicarbonyl compounds, such as the core of this compound, can be challenging and often involves oxidative methods. organic-chemistry.orgresearchgate.netresearchgate.net

For a molecule already containing a 1,4-dicarbonyl motif, further oxidation would likely require powerful oxidizing agents and may lack selectivity, potentially leading to cleavage of the carbon-carbon bonds. However, radical-based methods could offer pathways for more controlled functionalization. For instance, a cobalt-catalyzed reaction using tert-butyl hydroperoxide (TBHP) as an oxidant has been used for the synthesis of 1,4-dicarbonyl compounds and demonstrates a potential avenue for modifying such structures. organic-chemistry.org

Derivatization Strategies for Functionalization and Structure-Activity Relationship Studies

Derivatization of this compound at its various functional groups is a key strategy for creating a library of related compounds for structure-activity relationship (SAR) studies. nih.gov SAR studies are fundamental in fields like medicinal chemistry and materials science to understand how specific structural features of a molecule influence its biological activity or physical properties.

The carboxylic acid is a common handle for derivatization. It can be converted to a wide range of amides by coupling with different amines, or to various esters via reaction with alcohols. These modifications can alter properties such as solubility, polarity, and the ability to form hydrogen bonds. nih.gov

The ketone group can be derivatized to form, for example, oximes (by reaction with hydroxylamine) or hydrazones (by reaction with hydrazine (B178648) derivatives). These derivatives can then be subjected to further transformations. The reduction of the ketone to an alcohol, as mentioned previously, provides another point for derivatization, such as etherification or esterification of the newly formed hydroxyl group.

The active methylene group at C2, as discussed in the context of condensation reactions, can also be alkylated or acylated to introduce a variety of substituents, allowing for a systematic exploration of the steric and electronic requirements for a particular activity.

| Functional Group | Derivatization Reaction | Reagent Example | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Benzylamine / EDC | N-benzyl amide |

| Carboxylic Acid | Esterification | Benzyl alcohol / DCC | Benzyl ester |

| Ketone | Oximation | Hydroxylamine hydrochloride | Oxime |

| Ester | Transesterification | Propargyl alcohol | Propargyl ester |

| Active Methylene | Alkylation | Methyl iodide / Base | C2-methylation |

This table provides illustrative examples of derivatization strategies for SAR studies.

Amide and Ester Formation from the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form amides and esters.

Amide Formation:

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The general reaction scheme involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

A variety of amines can be employed, leading to a diverse range of N-substituted amides. The reaction conditions are generally mild, proceeding at or near room temperature.

Ester Formation:

The carboxylic acid can also be converted to a variety of esters through reaction with alcohols under acidic conditions, a process known as Fischer esterification. The reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and is driven to completion by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an alcohol in the presence of a non-nucleophilic base to form the corresponding ester. This method is often preferred for its higher yields and applicability to a wider range of alcohols, including those that are more sterically hindered.

Modifications at the Ethoxy and Oxo Groups

The ethoxy group of the ester and the internal ketone group represent additional sites for chemical transformation, although they are generally less reactive than the carboxylic acid.

Ethoxy Group Modification:

The ethyl ester can undergo transesterification in the presence of another alcohol and a suitable catalyst, which can be either an acid or a base. This equilibrium-driven process can be used to introduce different alkyl or aryl groups into the ester functionality.

Saponification, the hydrolysis of the ester under basic conditions, would yield the corresponding dicarboxylate salt. Subsequent acidification would produce 4-oxoheptanedioic acid.

Oxo Group Modification:

The ketone at the C4 position is susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as:

Reductive Amination: Reaction with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) would introduce an amino group at the C4 position, yielding derivatives of 4-amino-7-ethoxy-7-oxoheptanoic acid.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), forming 7-ethoxy-4-hydroxy-7-oxoheptanoic acid.

Wittig Reaction: Reaction with a phosphorus ylide can be used to replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the introduction of a variety of substituents at the C4 position.

Reaction Kinetics and Thermodynamic Analysis of Transformation Processes

In the absence of specific data, general principles can be applied. For instance, the kinetics of amide and ester formation from the carboxylic acid would be influenced by factors such as the concentration of reactants, the type of coupling agent and catalyst used, the solvent, and the temperature. The thermodynamic favorability of these reactions is generally high, especially when driven by the formation of a stable leaving group or the removal of a byproduct like water.

For modifications at the oxo group, the kinetics of nucleophilic addition will depend on the nucleophilicity of the attacking species and the steric hindrance around the carbonyl group. Thermodynamic considerations will dictate the position of the equilibrium, for example, in reversible reactions like acetal (B89532) formation.

To provide a quantitative understanding, detailed experimental studies would be required to determine key parameters such as rate constants, activation energies, and equilibrium constants for the various transformations of this compound.

Synthesis and Evaluation of Structural Analogues and Derivatives of 7 Ethoxy 4,7 Dioxoheptanoic Acid

Design Principles for Analogues with Modified Alkyl Chain Lengths and Branching

The structural framework of 7-ethoxy-4,7-dioxoheptanoic acid offers a versatile scaffold for modification. The design of analogues with varied alkyl chain lengths and branching is primarily guided by the objective of understanding and optimizing the compound's reactivity and physical properties. Altering the length of the alkyl chain between the two carbonyl groups can influence the molecule's flexibility and its ability to interact with other molecules.

Synthetic approaches to analogues with shorter or longer alkyl chains than the propyl group in the parent compound would likely involve the use of different starting dicarboxylic acids or their corresponding esters. For instance, the synthesis could be adapted from methods used for preparing related α-keto acids, where the chain length is a determinable factor from the initial reactants.

Branching on the alkyl chain can be introduced to study the steric effects on the reactivity of the carbonyl groups. The introduction of methyl or larger alkyl groups on the carbon backbone is a common strategy to probe the steric hindrance around the reactive centers. The synthesis of such branched analogues would necessitate the use of appropriately substituted starting materials. A study on the synthesis of 7-alkoxy analogues of illudalic acid, a related compound, demonstrated that modifications to the alkoxy group could be achieved, suggesting that similar principles can be applied to the alkyl chain of this compound. nih.govresearchgate.net

A representative, though not exhaustive, summary of potential analogues is presented below:

| Analogue Name | Modification from Parent Compound | Predicted Impact |

| 7-Ethoxy-4,7-dioxo-6-methylheptanoic acid | Methyl branch at C-6 | Increased steric hindrance near the ketone carbonyl |

| 7-Ethoxy-4,7-dioxohexanoic acid | Shorter alkyl chain (ethyl) | Increased rigidity |

| 7-Ethoxy-4,7-dioxooctanoic acid | Longer alkyl chain (butyl) | Increased flexibility |

Exploration of Variations in Ester Functionality: Methyl vs. Ethyl and Other Alkyl Esters

The ethyl ester functionality in this compound is a key feature that can be readily modified to influence the compound's properties. The exploration of different alkyl esters, such as methyl, propyl, or isopropyl esters, can provide valuable insights into the electronic and steric effects on the reactivity of the ester carbonyl group.

The synthesis of these ester analogues can be achieved through standard esterification or transesterification reactions. For example, using methanol (B129727) instead of ethanol (B145695) in the final esterification step of the synthesis would yield the corresponding methyl ester. The choice of alcohol will directly determine the resulting ester group. Efficient processes for the production of various alkyl esters from carboxylic acids using catalysts like fly ash have been reported, which could be adapted for the synthesis of these analogues. nih.gov

The reactivity of these esters in nucleophilic acyl substitution reactions is expected to vary. Generally, methyl esters are slightly more reactive than ethyl esters due to lower steric hindrance. Larger alkyl groups on the ester would further decrease the reactivity.

| Ester Analogue | Alcohol for Synthesis | Expected Relative Reactivity |

| 7-Methoxy-4,7-dioxoheptanoic acid | Methanol | Higher |

| This compound | Ethanol | Baseline |

| 7-Propoxy-4,7-dioxoheptanoic acid | Propan-1-ol | Lower |

| 7-Isopropoxy-4,7-dioxoheptanoic acid | Propan-2-ol | Significantly Lower |

Introduction of Aromatic and Heterocyclic Moieties into the Heptanoic Acid Scaffold

Incorporating aromatic and heterocyclic rings into the structure of this compound can lead to the development of novel compounds with unique electronic properties and potential biological activities. These moieties can be introduced at various positions, for instance, by replacing the ethyl group of the ester or by being appended to the alkyl chain.

The synthesis of such derivatives would require multi-step synthetic routes. For example, an aromatic group could be introduced by using a substituted starting material in a condensation reaction. The synthesis of heterocyclic compounds from dehydroacetic acid and its derivatives provides a precedent for the types of reactions that could be employed. clockss.org Similarly, methods for the synthesis of aromatic N-heterocycles from biomass-derived precursors could be adapted. nih.gov

The introduction of an aromatic ring, such as a phenyl group, could enhance the compound's stability through resonance and introduce possibilities for further functionalization via electrophilic aromatic substitution. Heterocyclic moieties, containing atoms like nitrogen, oxygen, or sulfur, can introduce hydrogen bonding capabilities and alter the polarity of the molecule. For instance, the synthesis of quinoline (B57606) derivatives often involves the condensation of various carbonyl compounds, a strategy that could be explored here. researchgate.netresearchgate.netmdpi.com

Comparative Reactivity and Stability Studies of Synthesized Analogues

A systematic study of the comparative reactivity and stability of the synthesized analogues is crucial for understanding their chemical behavior. The reactivity of the two carbonyl groups—the ketone and the ester—is expected to differ and to be influenced by the structural modifications in the analogues.

In general, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This is because the lone pair of electrons on the oxygen atom of the ester group can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity. libretexts.orglibretexts.org

The stability of these compounds, particularly the α-keto ester moiety, can be assessed under various conditions (e.g., acidic, basic, thermal). α-Keto acids and their esters are generally stable compounds. mdpi.com However, the presence of the second carbonyl group at the 4-position might influence the stability, potentially through intramolecular reactions.

Comparative reactivity studies could involve monitoring the rates of reaction with a common nucleophile, such as a primary amine or a reducing agent. The stability could be evaluated by techniques like thermal gravimetric analysis (TGA) or by monitoring decomposition under specific pH conditions using spectroscopy.

Structure-Reactivity Relationships within the this compound Series

The data gathered from the synthesis and evaluation of various analogues allows for the establishment of structure-reactivity relationships (SRRs). These relationships provide a predictive framework for designing new molecules with desired properties.

Key Factors Influencing Reactivity:

Electronic Effects: The nature of the substituent on the ester group (e.g., methyl vs. ethyl) and the presence of any electron-withdrawing or electron-donating groups on the alkyl chain or an introduced aromatic/heterocyclic ring will modulate the electrophilicity of the carbonyl carbons. Electronegative substituents generally increase the reactivity of the carbonyl group. msu.edumsu.edu

Steric Effects: The size and branching of the alkyl chain and the ester group will influence the accessibility of the carbonyl carbons to nucleophiles. Increased steric hindrance will generally lead to decreased reactivity. youtube.com

A quantitative analysis, such as a Hammett plot for aromatic-substituted analogues, could be employed to correlate electronic effects with reaction rates. The systematic variation of structural features and the subsequent evaluation of reactivity and stability will lead to a comprehensive understanding of the chemical nature of the this compound series. The study of related dicarbonyl compounds, such as β,γ-unsaturated α-ketoesters, has shown that the interplay of these factors governs their diverse reactivity. nih.gov

Computational and Theoretical Studies of 7 Ethoxy 4,7 Dioxoheptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for analyzing the distribution of electrons within a molecule, which governs its reactivity. A key application of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For 7-Ethoxy-4,7-dioxoheptanoic acid, DFT calculations would map the electron density of these orbitals, revealing which atoms are most involved. The carbonyl carbons are expected to be significant contributors to the LUMO, indicating their susceptibility to nucleophilic attack, while the oxygen lone pairs would contribute significantly to the HOMO.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Properties of this compound

This table illustrates the type of data generated from a DFT analysis. Values are representative for a molecule of this class, calculated at a B3LYP/6-31G(d) level of theory in a vacuum.

| Property | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO Energy | -9.85 | Oxygen atoms of the carboxylic acid and ester groups |

| LUMO Energy | -1.72 | Carbon atoms of the two ketone (C=O) groups |

| HOMO-LUMO Gap | 8.13 | N/A |

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the molecule's shape can significantly impact its reactivity and interactions.

Computational methods can systematically rotate the bonds in the molecule's backbone to map out the potential energy surface. Studies on similar dicarboxylic acids have shown that intramolecular hydrogen bonding and steric hindrance are key factors determining the most stable conformers. acs.org For this compound, a key interaction would be the potential for the carboxylic acid proton to form a hydrogen bond with one of the ketone oxygens, creating a cyclic-like structure that would be of particularly low energy.

Table 2: Illustrative Conformational Energy Landscape of this compound

This table shows hypothetical relative energies for different conformers. Energy is relative to the most stable conformer (Conformer A).

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Folded, with intramolecular H-bond between carboxylic acid and C4-ketone | 0.00 | 75.3 |

| B | Extended, linear-like chain | 2.15 | 18.1 |

| C | Folded, with interaction between ethoxy group and main chain | 3.50 | 6.6 |

Molecular Dynamics Simulations for Solvent-Solute Interactions

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study how molecules behave over time, particularly in the presence of other molecules like solvents. nih.gov MD simulates the movements and interactions of all atoms in a system, providing a dynamic picture of processes like dissolution and reaction.

The choice of solvent is critical for the success of a chemical reaction. Recently, machine learning (ML) models have emerged as a powerful tool for predicting the best solvent for a given transformation. researchgate.netchemrxiv.org These models are trained on vast databases of published reactions and learn the complex relationships between reactants, products, and effective solvents. researchgate.netibm.comepfl.ch

For a reaction involving this compound (e.g., an esterification or a condensation), an ML model would analyze its structure and predict a ranked list of solvents. These predictions can accelerate experimental screening and promote the use of greener, more sustainable solvents. chemrxiv.org The models achieve high accuracy, often predicting a suitable solvent in their top three suggestions over 85% of the time. researchgate.netchemrxiv.org

Table 3: Example of Machine Learning-Based Solvent Prediction for a Hypothetical Reaction

This table shows a hypothetical output from an ML model for the self-condensation of this compound.

| Rank | Solvent | Predicted Suitability Score | Classification |

|---|---|---|---|

| 1 | Toluene | 0.91 | Aprotic, Non-polar |

| 2 | Dichloromethane | 0.85 | Aprotic, Polar |

| 3 | Acetonitrile (B52724) | 0.79 | Aprotic, Polar |

| 4 | Ethanol (B145695) | 0.45 | Protic, Polar |

MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. The solvent can stabilize or destabilize transition states, altering reaction rates and even changing the preferred reaction pathway. For example, in a polar protic solvent like water or ethanol, the carboxylic acid group would be stabilized by hydrogen bonds, potentially hindering its ability to participate in an intramolecular reaction. In a non-polar solvent like toluene, the molecule might be more likely to adopt a folded conformation, facilitating reactions between its two ends. MD simulations provide a way to visualize and quantify these nanoscale interactions. rsc.org

Advanced Analytical Methodologies for Research on 7 Ethoxy 4,7 Dioxoheptanoic Acid

Development and Validation of Chromatographic Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of "7-Ethoxy-4,7-dioxoheptanoic acid" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the non-volatile analysis of "this compound". A validated HPLC method would be crucial for determining the purity of synthesized batches and for quantifying the compound in various matrices.

A typical HPLC method for a dicarboxylic acid monoester like "this compound" would likely employ reverse-phase chromatography. sielc.com A C18 column would be a suitable stationary phase, offering good retention and separation from polar and non-polar impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components in a reasonable timeframe.

UV detection would be a straightforward choice, given the presence of the carbonyl groups which are expected to have a UV absorbance maximum around 210 nm. For quantitative analysis, a calibration curve would be constructed using certified reference standards of "this compound". Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Due to the low volatility of "this compound," direct analysis by Gas Chromatography (GC) is challenging. Therefore, derivatization is a necessary step to convert the non-volatile acid into a volatile ester or silyl (B83357) derivative. nih.govresearchgate.netnih.govnih.gov Common derivatization reagents for carboxylic acids include diazomethane (B1218177) for methylation, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. researchgate.netnih.gov

Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The GC separation would likely be performed on a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane. The mass spectrometer detector provides not only quantification but also structural information based on the fragmentation pattern of the derivatized molecule, which is invaluable for impurity identification.

Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of "this compound". hyphadiscovery.com Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are essential.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the aliphatic chain. youtube.comsdsu.edu For "this compound," COSY would confirm the sequence of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu This is fundamental for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical) for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (CH₃) | 1.25 (t) | 14.1 | C2, C9 |

| 2 (OCH₂) | 4.15 (q) | 61.0 | C1, C9 |

| 3 (CH₂) | 2.80 (t) | 33.5 | C4, C5 |

| 4 (C=O) | - | 207.0 | H3, H5 |

| 5 (CH₂) | 2.65 (t) | 28.0 | C3, C4, C6 |

| 6 (CH₂) | 2.95 (t) | 38.0 | C5, C7 |

| 7 (C=O) | - | 178.0 | H6 |

| 9 (C=O, ester) | - | 172.0 | H2 |

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of "this compound" in its crystalline state. acs.orgnih.govresearchgate.netnih.gov It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in different crystal structures. researchgate.netresearchgate.netnih.govacs.org Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and couplings that are sensitive to the local molecular environment and packing. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry for High-Resolution Mass Analysis and Fragmentation Pathway Studies

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of "this compound," as well as its fragmentation behavior, which aids in structural confirmation. jove.comresearchgate.netlibretexts.orgyoutube.comyoutube.comlibretexts.orgnih.govlibretexts.org

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence, confirming the expected C₉H₁₂O₅ composition.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For "this compound," expected fragmentation would involve the loss of the ethoxy group, decarboxylation, and cleavages adjacent to the keto group (alpha-cleavage). jove.comlibretexts.orgyoutube.comyoutube.comlibretexts.org Understanding these pathways provides definitive structural confirmation.

Table 4: Predicted Key Fragmentation Ions in ESI-MS/MS of [M-H]⁻ for this compound

| m/z (predicted) | Fragment Loss | Proposed Fragment Structure |

| 157.0450 | - C₂H₅OH | Deprotonated cyclic anhydride (B1165640) |

| 155.0293 | - H₂O, - C₂H₄ | Deprotonated dicarboxylic acid after rearrangement |

| 113.0239 | - C₂H₅OH, - CO₂ | Fragment after loss of ethoxy and carboxyl group |

| 99.0446 | - C₂H₅O•, - COOH• | Acylium ion fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer.

Theoretical Application to this compound:

For the analysis of This compound , ESI-MS would be the preferred mass spectrometry ionization method due to the compound's polarity, conferred by the carboxylic acid and ketone functional groups. The analysis could be performed in either positive or negative ion mode.

Negative Ion Mode: In negative ion mode, the carboxylic acid group would readily deprotonate, forming the [M-H]⁻ ion. This is often the most intense and informative peak for carboxylic acid-containing compounds.

Positive Ion Mode: In positive ion mode, protonation could occur, leading to the [M+H]⁺ ion. Adduct formation with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also highly probable.

The high-resolution mass of these ions would allow for the confirmation of the elemental composition of the molecule.

Hypothetical ESI-MS Data for this compound:

| Ion Species | Theoretical m/z |

| [M-H]⁻ | 201.0712 |

| [M+H]⁺ | 203.0868 |

| [M+Na]⁺ | 225.0688 |

| [M+K]⁺ | 241.0427 |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a technique where ions selected in a first stage of mass spectrometry are fragmented, and the resulting fragment ions are analyzed in a second stage. This provides structural information about the parent ion and is invaluable for identifying unknown compounds, such as metabolites.

Theoretical Application to Metabolite Studies of this compound:

While no specific studies on the metabolism of This compound are publicly available, MS/MS would be the cornerstone of any such investigation. After identifying a potential metabolite by its mass, MS/MS would be used to fragment the ion and compare its fragmentation pattern to that of the parent compound.

Common metabolic transformations that could be hypothesized for This compound and their detection by MS/MS include:

Hydrolysis of the ester: This would result in the loss of the ethyl group, producing 4,7-dioxoheptanoic acid . The mass difference of 28.0313 u (C₂H₄) would be a key indicator.

Reduction of the ketones: One or both ketone groups could be reduced to secondary alcohols. Each reduction would result in a mass increase of 2.0156 u (H₂).

Hydroxylation: Addition of a hydroxyl group to the aliphatic chain would lead to a mass increase of 15.9949 u (O).

The fragmentation patterns of these hypothetical metabolites would show characteristic losses that could be pieced together to elucidate their structures.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis (if applicable)

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. It is the definitive method for determining the absolute stereochemistry and understanding the intermolecular interactions in the solid state.

Applicability to this compound:

Currently, there are no published crystal structures for This compound . For X-ray crystallography to be applicable, the compound must first be obtained in a solid, crystalline form of sufficient quality. Given that its melting point is reported as 67 °C, the compound is solid at room temperature, suggesting that crystallization is feasible. americanelements.com

If a suitable crystal were obtained, X-ray crystallography could provide unambiguous information on:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular hydrogen bonding involving the carboxylic acid group.

Stereochemistry: This compound is an achiral molecule, so there are no stereocenters to determine. However, if chiral derivatives were to be synthesized, this technique would be essential for determining their absolute configuration.

Biological and Biomedical Research Applications of 7 Ethoxy 4,7 Dioxoheptanoic Acid

Investigation into Metabolic Pathways and Enzyme Interactions

The structure of 7-Ethoxy-4,7-dioxoheptanoic acid, featuring both a carboxylic acid and keto groups, suggests a potential for interaction with various metabolic pathways.

Role as a Building Block in Biosynthetic Routes

As a dicarboxylic acid derivative, this compound could theoretically serve as a building block or precursor in novel biosynthetic pathways. The presence of multiple reactive sites, including the carboxylic acid and two ketone functionalities, allows for a variety of potential enzymatic modifications. While no specific biosynthetic pathways involving this compound have been documented, its structural similarity to other dicarboxylic acids suggests it could potentially be utilized in engineered or synthetic biological systems. For instance, related dioxo monocarboxylic acids like 4,6-dioxoheptanoic acid are recognized as abnormal metabolites in the tyrosine metabolic pathway. ebi.ac.uk

Interaction with Enzymes Involved in Fatty Acid Metabolism (based on related compounds)

While direct studies on this compound's interaction with fatty acid metabolism enzymes are unavailable, research on analogous compounds provides some insight. For example, various ethoxy-containing compounds, such as 7-ethoxyresorufin, 7-ethoxycoumarin, and 7-ethoxy-4-trifluoromethylcoumarin, are well-known substrates for cytochrome P450 (CYP) enzymes. caymanchem.com These enzymes are crucial in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. The O-deethylation of these substrates by CYP isoforms is a common metabolic reaction. caymanchem.com This suggests that this compound could potentially interact with CYP enzymes, although the specific isoforms and nature of this interaction would require experimental validation.

Exploratory Studies in Cancer Research

The potential of novel chemical entities in cancer research is a field of continuous exploration. Based on related compounds, some hypothetical roles for this compound can be postulated.

Potential Modulatory Effects on Cellular Apoptosis and Proliferation Pathways

Research on other complex organic molecules has demonstrated the potential to influence cellular apoptosis and proliferation. For instance, extracts containing various compounds have been shown to induce apoptosis in cancer cells through mechanisms such as the generation of oxidative stress and the activation of caspase pathways. plos.orgnih.gov The presence of reactive carbonyl groups in this compound could theoretically contribute to cellular stress, a known trigger for apoptosis. However, without direct experimental evidence, this remains a point of speculation.

Role as a Precursor for Compounds with Anti-Tumor Activity

The chemical structure of this compound makes it a candidate for use as a precursor in the synthesis of more complex molecules with potential anti-tumor properties. Its functional groups offer reaction sites for creating derivatives with enhanced biological activity. For example, other ethoxy-containing compounds have been investigated as impurities or metabolites of drugs with significant biological effects, such as the antihypertensive drug Enalapril. pharmaffiliates.com This highlights the role of such core structures in the development of pharmacologically active agents.

Future Research Directions and Challenges

Expanding the Scope of Synthetic Methodology for Complex Analogues

The development of novel and efficient synthetic routes is paramount for exploring the chemical space around 7-Ethoxy-4,7-dioxoheptanoic acid. Future research will likely focus on creating a diverse library of analogues to probe structure-activity relationships.

Modern synthetic organic chemistry provides a vast toolkit for such endeavors. Palladium-catalyzed carbonylation reactions, for instance, offer a direct method for producing dicarboxylic acids. researchgate.net The combination of a palladium catalyst with specialized bisphosphine ligands can facilitate two distinct carbonylation reactions with high selectivity. researchgate.net Furthermore, late-stage functionalization techniques are becoming increasingly powerful. For example, methods for the transannular C–H functionalization of cycloalkane carboxylic acids could be adapted to introduce new functionalities onto the heptanoic acid backbone. nih.gov

The synthesis of α-keto acids, a related structural motif, has also seen significant advancements. Efficient methods for the oxidation of alkenes using bifunctional iron nanocomposite catalysts have been established, providing a potential route to precursors of this compound analogues. acs.orgorganic-chemistry.org Additionally, catalyst-free reactions in water for the synthesis of various heterocycles using α-keto acids as starting materials could be explored to create more complex derivatives. nih.gov

A key challenge will be the development of stereoselective syntheses to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. The creation of chiral synthons and the use of asymmetric catalysis will be essential in this regard.

Deeper Elucidation of Biological Mechanisms of Action at the Molecular Level

Understanding how this compound and its derivatives interact with biological systems at the molecular level is a critical area for future research. While direct biological data for this compound is scarce, the known activities of other dicarboxylic acids and keto acids provide a starting point for investigation.

Dicarboxylic acids are known to play roles in metabolism and cellular signaling. creative-proteomics.comnih.govnih.gov For instance, some dicarboxylic acids can be metabolized through peroxisomal β-oxidation, which could be a pathway for the breakdown of this compound. nih.gov Investigations into the metabolism of C8-C16 dicarboxylic acids have shown that the rate of β-oxidation is dependent on chain length, a factor that would be relevant for this C7-dicarboxylic acid derivative. nih.gov

The presence of ketone groups in this compound suggests that it might interact with pathways involving other keto acids, which are key intermediates in metabolic processes like the Krebs cycle. wikipedia.org Alpha-keto acids, for example, are involved in transamination reactions and can act as signaling molecules. wikipedia.org Furthermore, the α-keto amide moiety is considered a "privileged motif" in medicinal chemistry, often used to target enzymes like proteases and phospholipases. acs.org This suggests that derivatives of this compound could be designed to inhibit specific enzymes.

Future research should employ a range of techniques to uncover these mechanisms. These include:

Metabolic profiling: To understand how the compound is processed by cells. creative-proteomics.com

Target identification studies: To pinpoint the specific proteins or other biomolecules with which the compound interacts.

Structural biology: To visualize the binding of the compound to its biological target at the atomic level.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and can be instrumental in advancing the study of this compound. mdpi.com These computational tools can accelerate the discovery of new analogues and optimize their synthesis.

For reaction optimization, ML algorithms can be used to build predictive models from experimental data, identifying the optimal conditions for a given chemical transformation with fewer experiments than traditional methods. beilstein-journals.orgacs.org Neural networks have been developed to predict suitable reaction conditions, including catalyst, solvent, reagents, and temperature, for a wide range of organic reactions. nih.gov This approach could be applied to optimize the synthesis of this compound and its derivatives. Active machine learning, where the algorithm interactively suggests the next experiment to perform, has been shown to be a powerful tool for rapidly optimizing reaction conditions with minimal starting data. duke.edu

The primary challenges in this area include the need for high-quality, standardized data to train the ML models and the "black box" nature of some algorithms, which can make it difficult to understand the reasoning behind their predictions.

Addressing Challenges in Scaling Up Synthesis for Research and Potential Therapeutic Applications

Moving from small-scale laboratory synthesis to larger-scale production is a significant hurdle in the development of any new chemical entity. For this compound and its derivatives, several challenges will need to be addressed to enable further research and potential therapeutic applications.

The purification of the final compound and intermediates can also be a major bottleneck. Developing scalable purification methods, such as crystallization or chromatography techniques that are amenable to large-scale operation, will be essential.

Furthermore, ensuring the safety of the synthetic process is paramount, especially when dealing with hazardous reagents or exothermic reactions. The use of flow chemistry, where reactions are carried out in continuous-flow reactors, can offer significant advantages in terms of safety, scalability, and process control compared to traditional batch methods. rsc.org

Exploring Novel Biological Targets and Therapeutic Areas for this compound and its Derivatives

The structural features of this compound suggest several potential therapeutic areas for exploration. The dicarboxylic acid moiety is present in a number of bioactive molecules. For instance, certain dicarboxylic acid derivatives have been investigated for the treatment of cardiovascular diseases. google.com Recent studies have also highlighted the potential of dicarboxylic acids to counteract the negative metabolic effects of a high-fat diet by increasing energy expenditure. ovid.com

The ketone groups also open up possibilities. Ketone bodies themselves have shown therapeutic potential in neurological and neurodegenerative diseases. nih.gov The α-keto acid dehydrogenase complexes, which are involved in the metabolism of keto acids, are emerging as important signaling platforms and therapeutic targets in diseases like cancer and diabetic cardiomyopathy. nih.gov

Derivatives of this compound could be designed to target a range of biological pathways. For example, by incorporating appropriate functional groups, it may be possible to develop inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and metabolic syndrome. researchgate.net Additionally, derivatives of carboxylic acids have been explored as novel antimicrobial and anticancer agents. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-Ethoxy-4,7-dioxoheptanoic acid, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Start with esterification of the precursor (e.g., ethyl 7-(4-methoxyphenyl)-4,7-dioxo-heptanoate, as in ) to introduce the ethoxy group.

- Step 2 : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor purity via TLC or HPLC .

- Step 3 : Optimize reaction conditions (e.g., temperature, catalyst concentration) using factorial design to maximize yield (see for variable selection).

| Key Parameters for Synthesis Optimization |

|---|

| Temperature: 60–80°C |

| Catalyst: p-toluenesulfonic acid (0.5–2 mol%) |

| Solvent: Anhydrous dichloromethane |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Technique 1 : NMR Spectroscopy (¹H/¹³C) to verify ethoxy group placement and ketone positions. Compare with analogous compounds (e.g., 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid in ).

- Technique 2 : Mass Spectrometry (MS) for molecular weight confirmation (expected ~230–260 g/mol based on and ).

- Technique 3 : IR Spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer :

- Procedure : Use a tiered approach:

Test polar solvents (water, methanol) and non-polar solvents (hexane, chloroform).

Measure solubility via gravimetric analysis (e.g., saturate solvent, filter, evaporate).

- Note : Analogous compounds () show slight water solubility; prioritize dimethyl sulfoxide (DMSO) for biological assays .

| Solubility Profile (Analogous Data) |

|---|

| Water: <0.1 mg/mL |

| DMSO: >50 mg/mL |

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the ethoxy group in this compound’s reactivity?

- Methodological Answer :

- Approach 1 : Use isotopic labeling (e.g., ¹⁸O) to track oxygen transfer during reactions (see for isotopic methods in bile acid studies).

- Approach 2 : Perform kinetic analysis under varying pH conditions to identify rate-determining steps (e.g., acid-catalyzed hydrolysis) .

- Data Interpretation : Compare activation energies with/without the ethoxy group to assess steric/electronic effects.

Q. What statistical methods are appropriate for resolving contradictions in spectral or bioactivity data?

- Methodological Answer :

- Step 1 : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets.

- Step 2 : Validate conflicting bioactivity results using dose-response curves (IC₅₀ comparisons) and ANOVA for significance testing ( ).

- Case Study : If NMR and IR data conflict, cross-validate with X-ray crystallography (if crystalline) .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Protocol :

Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions.

Monitor degradation via HPLC at timed intervals (0–72 hrs).

Identify degradation products using LC-MS/MS.

- Key Variables : Include light exposure and oxidizing agents ().

| Stability Test Conditions |

|---|

| pH: 7.4 (phosphate buffer) |

| Temperature: 37°C ± 0.5°C |

Q. What in vitro toxicological assays are most relevant for preliminary safety profiling?

- Methodological Answer :

- Assay 1 : MTT assay on human cell lines (e.g., HEK-293) to measure cytotoxicity (IC₅₀ < 100 µM suggests low toxicity; ).

- Assay 2 : Ames test for mutagenicity screening (use S. typhimurium strains TA98/TA100).

- Guidelines : Follow OECD 423 for acute oral toxicity protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。